

# Dimethoxycurcumin-d6: A Technical Guide to its Chemical Properties and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Dimethoxycurcumin-d6

Cat. No.: B12366091

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## Introduction

Dimethoxycurcumin (DiMC), a synthetic analog of curcumin, has emerged as a compound of significant interest in biomedical research. Characterized by the methylation of the phenolic hydroxyl groups of curcumin, DiMC exhibits enhanced metabolic stability and bioavailability, overcoming key limitations of its parent compound.<sup>[1]</sup> Its deuterated form,

**Dimethoxycurcumin-d6** (DiMC-d6), serves as a crucial tool in analytical and metabolic studies, particularly as an internal standard in mass spectrometry-based quantification due to its distinct mass-to-charge ratio.<sup>[2]</sup> This document provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols related to Dimethoxycurcumin, with a specific focus on the role and characteristics of its deuterated isotopologue.

## Chemical and Physical Properties

Dimethoxycurcumin is recognized for its superior stability compared to curcumin.<sup>[1]</sup> The primary physical and chemical identifiers for both the parent compound and its deuterated analog are summarized below.

Property	Dimethoxycurcumin	Dimethoxycurcumin-d6
IUPAC Name	(1E,6E)-1,7-bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione	(1E,6E)-1,7-bis(3,4-di(methoxy-d3)phenyl)hepta-1,6-diene-3,5-dione
Synonyms	Di-O-methylcurcumin, Tetramethoxycurcumin	Deuterated Dimethoxycurcumin
Molecular Formula	C <sub>23</sub> H <sub>24</sub> O <sub>6</sub> <a href="#">[3]</a>	C <sub>23</sub> H <sub>18</sub> D <sub>6</sub> O <sub>6</sub>
Molecular Weight	396.43 g/mol <a href="#">[4]</a>	Approx. 402.47 g/mol
CAS Number	160096-59-3	Not broadly available
Appearance	Orange or yellow-orange crystalline solid	Not broadly available
Purity	>90%	Isotopic Enrichment: >99 atom % D (typical for standards)

## Solubility and Stability

The solubility and stability of a compound are critical parameters for its experimental application and formulation. Dimethoxycurcumin's lipophilic nature dictates its solubility profile.

Solvent	Solubility
DMSO	5 mg/mL, up to 10 mM
DMF	10 mg/mL
Ethanol	0.25 mg/mL
DMF:PBS (pH 7.2) (1:2)	0.30 mg/mL

**Stability Considerations:** Dimethoxycurcumin is notably more stable than curcumin, particularly in physiological conditions. However, its stability is influenced by several factors:

- **pH:** It is more stable in slightly acidic conditions (pH 5-6) and less stable in neutral to alkaline environments (pH ≥ 7.0).

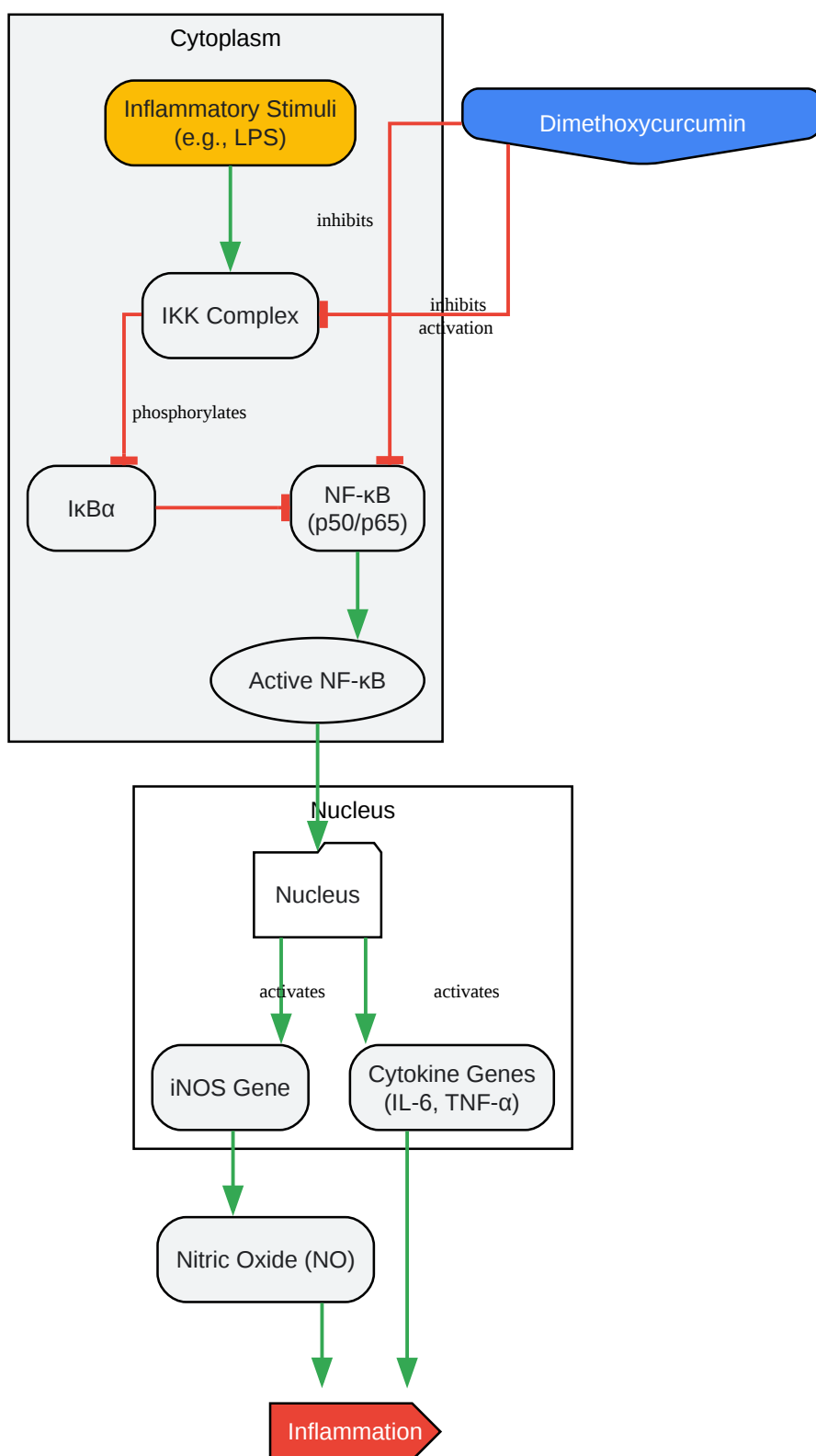
- **Light:** The compound is susceptible to photodegradation, especially under UV light. Solutions should be prepared and stored in amber vials or containers protected from light.
- **Temperature:** For long-term storage, solid powder should be kept at 4°C or below, and stock solutions should be stored at -20°C or -80°C to prevent degradation.
- **Oxidation:** Autoxidation can occur, and stability can be enhanced by using deoxygenated solvents and storing under an inert atmosphere.

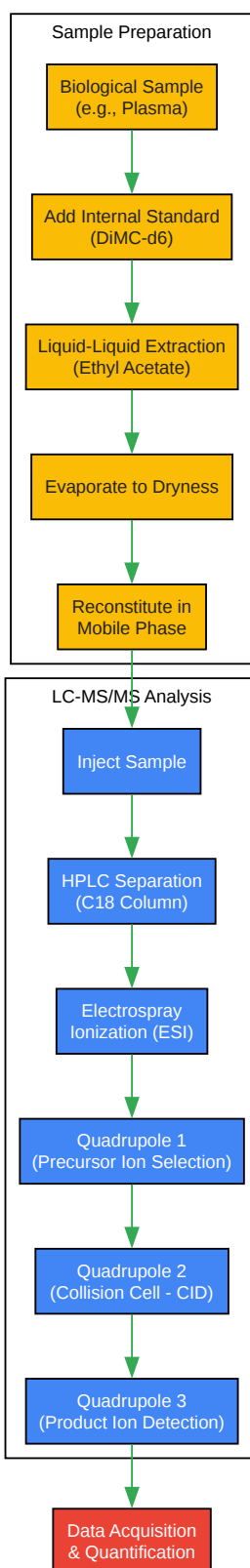
## Biological Activity and Signaling Pathways

Dimethoxycurcumin retains many of the beneficial biological activities of curcumin, including anti-inflammatory and antioxidant properties, often with greater potency.

### Anti-inflammatory Activity

A primary mechanism of DiMC's anti-inflammatory effect is the inhibition of the NF- $\kappa$ B (nuclear factor kappa B) signaling pathway. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), DiMC suppresses the activation of NF- $\kappa$ B. This, in turn, inhibits the expression of downstream pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), leading to reduced production of nitric oxide (NO). DiMC has been shown to be more effective than curcumin at inhibiting NO production, iNOS expression, and NF- $\kappa$ B activation. It also suppresses the secretion of pro-inflammatory cytokines like IL-2, IL-6, and IFN- $\gamma$ .





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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)